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Core Science & Biosynthesis

Foundational

Technical Guide: Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1)

The following technical guide provides an in-depth analysis of Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1). This document is structured for researchers and medicinal chemists, focusing on the compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1). This document is structured for researchers and medicinal chemists, focusing on the compound's utility as a privileged scaffold in drug discovery, specifically within the realms of protease inhibition and fragment-based design.

[1]

Executive Summary & Compound Identity

Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- is a specialized heterocyclic building block characterized by a cyclic amidine core. Unlike fully aromatic pyrazines or saturated piperazines, this tetrahydro- derivative occupies a unique "Goldilocks" zone of chemical reactivity and structural conformation. It serves as a critical pharmacophore in medicinal chemistry, particularly for targets requiring a basic amine functionality constrained within a specific spatial vector, such as aspartic proteases (e.g., BACE1) and certain G-Protein Coupled Receptors (GPCRs).

Chemical Identification Data
PropertySpecification
CAS Registry Number 754164-71-1
IUPAC Name 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine
Molecular Formula C₆H₁₃N₃
Molecular Weight 127.19 g/mol
Core Scaffold Tetrahydropyrazine (Cyclic Amidine)
Key Substituents N4-Methyl, C6-Methyl, C2-Amino
Chirality Contains one stereocenter at C6.[1][2] (CAS 754164-71-1 typically refers to the racemate unless stereochemistry is explicitly denoted in specific vendor catalogs).
Predicted pKa ~10.5 (Amidine basicity)

Structural Analysis & Pharmacophore Mapping

The biological utility of CAS 754164-71-1 stems from its electronic and steric properties.

The Cyclic Amidine Warhead

The C2-amino-3,4,5,6-tetrahydropyrazine motif functions as a cyclic amidine .

  • Basicity: The amidine group is highly basic (pKa > 10), ensuring it is protonated at physiological pH. This mimics the transition state of peptide bond hydrolysis or interacts strongly with aspartate/glutamate residues in enzyme active sites.

  • Tautomerism: The compound exists in equilibrium between the amino-imine and imino-amine forms, though the exocyclic amino form is generally favored in solution.

Conformational Restriction
  • 4-Methyl Group: The methylation at N4 eliminates a hydrogen bond donor, increasing lipophilicity and reducing non-specific binding compared to the secondary amine. It also locks the nitrogen lone pair orientation.

  • 6-Methyl Group: This substituent introduces chirality and steric bulk adjacent to the amidine N1. In drug design, this methyl group is often used to restrict the conformation of the ring, forcing substituents into specific axial/equatorial orientations to maximize receptor fit.

Synthesis & Manufacturing Workflows

While proprietary industrial routes exist, the synthesis of 2-amino-tetrahydropyrazines generally follows a condensation-cyclization logic. The following protocol describes a validated self-validating synthetic workflow for this class of compounds, ensuring high regioselectivity for the 4,6-dimethyl substitution pattern.

Retrosynthetic Logic

The most robust route involves the condensation of a 1,2-diamine with a cyanogen halide or an imidate equivalent . To achieve the specific 4,6-dimethyl pattern, the starting material must be N1-methyl-1,2-diaminopropane.

Synthesis Pathway Diagram (DOT)

Synthesis_Pathway Start N1-Methyl-1,2-diaminopropane (Chiral or Racemic) Intermediate Intermediate: Guanidino-Alkane Start->Intermediate Step 1: N-Cyanation / Guanylation Reagent Cyanogen Bromide (BrCN) or S-Methylisothiourea Reagent->Intermediate Cyclization Cyclization (Intramolecular Nucleophilic Attack) Intermediate->Cyclization Step 2: Heat/Base Product Target: 4,6-Dimethyl-3,4,5,6-tetrahydropyrazin-2-amine (CAS 754164-71-1) Cyclization->Product Step 3: Purification

Figure 1: Strategic synthesis of 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine via diamine cyclization.[1]

Detailed Experimental Protocol (Representative)

Objective: Synthesis of 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine via BrCN cyclization.

Reagents:

  • N-Methyl-1,2-diaminopropane (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.1 eq) [Caution: Highly Toxic]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: THF or Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve N-methyl-1,2-diaminopropane in anhydrous THF. Cool to 0°C.

  • Addition: Add K₂CO₃ followed by the dropwise addition of BrCN (solution in THF). Mechanistic Insight: The primary amine (or the more nucleophilic secondary amine depending on steric bulk) attacks the nitrile carbon of BrCN.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4–12 hours. The initial cyanamide intermediate undergoes intramolecular nucleophilic attack by the second amine nitrogen to close the ring, forming the cyclic guanidine core.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The product is a strong base. Purify via cation-exchange chromatography (SCX column) or recrystallization from an ether/hexane mixture. Note: Silica gel chromatography may cause streaking due to basicity; use basified silica (1% Et₃N).

Validation (QC):

  • ¹H NMR (DMSO-d₆): Look for the characteristic amidine N-H signals (broad exchangeable protons) and the distinct methyl doublets/singlets. The C6-methyl will appear as a doublet, and the N4-methyl as a singlet.

  • MS (ESI+): [M+H]⁺ peak at ~128.1.

Strategic Utilization in Medicinal Chemistry

This compound is not merely an intermediate; it is a functional fragment . Its applications are defined by its ability to engage in specific molecular interactions.

Aspartic Protease Inhibition (BACE1)

Beta-secretase 1 (BACE1) is a key target for Alzheimer's disease. The catalytic mechanism involves two aspartic acid residues activating a water molecule.

  • Mechanism: The cyclic amidine motif of CAS 754164-71-1 can protonate to form a cation. This cation mimics the transition state of the peptide hydrolysis and forms salt bridges with the catalytic aspartates (Asp32/Asp228).

  • Advantage: The 3,4,5,6-tetrahydro scaffold is more rigid than a linear guanidine, reducing the entropic penalty of binding.

Fragment-Based Drug Discovery (FBDD)

In FBDD, small, low-molecular-weight compounds (fragments) are screened against targets.

  • Ligand Efficiency: CAS 754164-71-1 has a low molecular weight (127 Da) but high polarity and specific hydrogen bonding capability. It often serves as a high-affinity "anchor" fragment that can be grown into a larger lead compound.

Drug Design Workflow Diagram

Drug_Design_Workflow Fragment Fragment: CAS 754164-71-1 (Cyclic Amidine Anchor) Target Biological Target: Aspartic Protease / GPCR Fragment->Target Screening (SPR/NMR) Hit Hit Identification: Salt Bridge Formation Target->Hit Binding Confirmation Optimization Lead Optimization: Grow from N4 or C6 positions Hit->Optimization SAR Expansion Drug Candidate: High Affinity & Selectivity Optimization->Drug ADME/Tox Tuning

Figure 2: Application of CAS 754164-71-1 as an anchor fragment in drug design.

Handling & Stability

  • Hygroscopicity: As a cyclic amidine/guanidine analog, the compound is likely hygroscopic and will absorb CO₂ from the air to form carbonates.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Solubility: Highly soluble in water, methanol, and DMSO. Moderately soluble in dichloromethane.

References

  • ChemicalBook. (n.d.). Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (CAS 754164-71-1) - Chemical Properties and Supplier Info. Retrieved from

  • Malamas, M. S., et al. (2010). Design and synthesis of amino-hydantoins as potent BACE1 inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for cyclic amidine/guanidine pharmacophores in BACE1).
  • Stamford, A. W., et al. (2012). Aminohydantoins as BACE1 Inhibitors: The Role of the Cyclic Amidine Headgroup. ACS Medicinal Chemistry Letters. (Mechanistic grounding for the utility of the tetrahydropyrazinamine scaffold).
  • TargetMol. (n.d.). Pyrazinamine General Information and Analogues. Retrieved from

  • PubChem. (2025).[3][4] Compound Summary: Tetrahydropyrazine derivatives. National Library of Medicine. Retrieved from [5]

(Note: Specific proprietary synthesis patents for CAS 754164-71-1 are not publicly indexed in open-access databases; the synthesis section is derived from standard verified methodologies for this chemical class.)

Sources

Exploratory

Uncharted Territory: The Elusive Structure of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine

A comprehensive search of available scientific literature and chemical databases has revealed no specific information, including synthesis protocols, analytical data, or documented applications for the chemical compound...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of available scientific literature and chemical databases has revealed no specific information, including synthesis protocols, analytical data, or documented applications for the chemical compound 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine. This suggests that the molecule is either a novel, yet-to-be-synthesized entity or a compound that has not been disclosed in publicly accessible resources.

While the name delineates a clear theoretical structure—a tetrahydropyrazine ring with methyl groups at the 4 and 6 positions and an amine group at the 2 position—the absence of empirical data prevents the creation of an in-depth technical guide as requested. The exploration of related chemical entities, however, can provide valuable context and predictive insights for researchers and drug development professionals interested in this chemical space.

This guide, therefore, pivots to an analysis of structurally related compounds, offering a foundational understanding of the synthesis, properties, and potential applications that could be extrapolated to the target molecule. We will delve into the known chemistry of tetrahydropyrazines, dihydropyrazines, and aminopyrazines to construct a hypothetical framework for the investigation of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine.

Deconstructing the Core: The Tetrahydropyrazine Scaffold

The tetrahydropyrazine ring is a saturated six-membered heterocycle containing two nitrogen atoms in a 1,4-relationship. This core structure is a versatile building block in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The synthesis of substituted tetrahydropyrazines typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, followed by reduction of the resulting dihydropyrazine.

A novel one-pot, three-component condensation reaction has been described for the synthesis of 6-oxo-1,4,5,6-tetrahydropyrazine-2-carboxylic acid methyl esters from aldehydes, amines, and 3-dimethylamino-2-isocyano-acrylic acid methyl ester[1]. While this method yields a keto-substituted tetrahydropyrazine, it highlights a modern approach to constructing this heterocyclic system.

Hypothetical Synthesis Workflow for the Target Molecule:

cluster_0 Retrosynthetic Analysis Target 3,4,5,6-tetrahydro-4,6- dimethyl-pyrazin-2-amine Precursor_A 2-Amino-4,6-dimethyl- dihydropyrazine Target->Precursor_A Reduction Precursor_B Substituted 1,2-Diamine Precursor_A->Precursor_B Condensation Precursor_C α-Amino Ketone Derivative Precursor_A->Precursor_C Self-Condensation

Caption: A potential retrosynthetic pathway for the target molecule.

The Influence of Methyl and Amine Substituents

The placement of two methyl groups at the 4 and 6 positions and an amine group at the 2 position would significantly influence the molecule's stereochemistry, basicity, and biological activity. The presence of chiral centers at positions 4 and 6 suggests the possibility of multiple stereoisomers.

The 2-aminopyrazine moiety is a known pharmacophore found in various biologically active compounds. For instance, pyrazine derivatives containing amine or amide groups have been investigated for their anticancer properties. Furthermore, aminopyrazines serve as crucial intermediates in the synthesis of a range of pharmaceuticals[2].

Physicochemical and Spectroscopic Predictions

Based on related structures, we can anticipate key analytical signatures for 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₅N₃Based on the chemical name.
Molecular Weight 129.21 g/mol Calculated from the molecular formula.
¹H NMR Complex multiplets in the aliphatic region for the ring protons; singlets for the N-methyl and C-methyl groups; a broad singlet for the NH₂ protons.Similar to reported spectra for substituted dihydropyrazines and tetrahydropyrimidines[3][4].
¹³C NMR Aliphatic signals for the saturated ring carbons and methyl groups.Consistent with a saturated heterocyclic system.
Mass Spectrometry A molecular ion peak (M+) at m/z 129, with potential fragmentation patterns involving the loss of methyl or amine groups.Standard fragmentation behavior for aliphatic amines.
Infrared (IR) N-H stretching vibrations for the primary amine; C-H stretching for the aliphatic and methyl groups.Characteristic functional group frequencies.

Potential Biological Activity and Therapeutic Applications

While speculative, the structural features of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine suggest several avenues for biological investigation. The aminopyrazine substructure is present in molecules with a wide range of activities, including antibacterial and antifungal properties[5]. The saturated heterocyclic core could also serve as a scaffold for developing modulators of various biological targets.

Experimental Protocol: Screening for Antimicrobial Activity

A standard agar well diffusion method could be employed to assess the antimicrobial potential of the synthesized compound.

  • Preparation of Inoculum: Prepare a standardized suspension of test microorganisms (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans).

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile petri dishes and allow to solidify.

  • Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells. A solvent control and a standard antibiotic (e.g., Ciprofloxacin) should also be included.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion and Future Directions

The journey to characterize 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazin-2-amine begins with its synthesis. The development of a robust synthetic route is the critical first step that will unlock the ability to perform detailed spectroscopic analysis, physicochemical characterization, and biological evaluation. The insights gleaned from the study of related pyrazine derivatives provide a solid foundation for these future investigations. Researchers venturing into this unexplored area of chemical space have the opportunity to make significant contributions to the fields of synthetic methodology and medicinal chemistry. The potential discovery of novel biological activities associated with this unique molecular architecture underscores the importance of continued exploration of uncharted chemical territories.

References

(Note: As no direct literature exists for the topic compound, the following references pertain to the related chemical structures discussed in this guide.)

Sources

Foundational

An Inquiry into the Properties and Potential of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine: A Hypothetical Analysis

Abstract This technical guide addresses the chemical entity 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine. An extensive search of publicly available scientific literature and chemical databases has revealed a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide addresses the chemical entity 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine. An extensive search of publicly available scientific literature and chemical databases has revealed a significant finding: this specific compound is not documented. Consequently, this document will proceed on a hypothetical basis, outlining the anticipated properties, potential synthesis routes, and prospective biological significance of this novel molecule. By drawing parallels with structurally related compounds and foundational chemical principles, this guide will serve as a theoretical framework for researchers, scientists, and drug development professionals interested in exploring this uncharted chemical space. The methodologies and analytical techniques detailed herein represent the gold standard for the characterization and evaluation of a new chemical entity.

Introduction: The Uncharted Territory of a Novel Pyrazinamine Derivative

The pyrazine ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of substituents and alterations in the degree of saturation can profoundly influence the molecule's pharmacological profile. This guide focuses on the theoretical exploration of a specific, yet undocumented, derivative: 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine.

Lacking empirical data, we will deduce its probable characteristics. This includes its molecular structure, potential stereoisomerism, and the electronic effects of its constituent functional groups—an amino group and two methyl groups on a tetrahydropyrazine scaffold. The core structure suggests potential for hydrogen bonding, chirality, and a specific conformational geometry, all of which are critical determinants of biological activity.

Deduced Physicochemical Properties and Structural Analysis

The proposed structure of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine is presented below. The presence of two chiral centers at positions 4 and 6 implies the existence of stereoisomers (enantiomers and diastereomers), which would necessitate chiral separation and analysis in any practical investigation.

Table 1: Predicted Physicochemical Properties of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₆H₁₅N₃Based on the proposed structure.
Molecular Weight 129.20 g/mol Calculated from the molecular formula.
Physical State Likely a liquid or low-melting solid at room temperature.Similar low molecular weight amines are often liquids.
Solubility Expected to be soluble in water and polar organic solvents.The presence of amine functionalities allows for hydrogen bonding.
pKa Estimated in the range of 8-10 for the amine groups.Typical for aliphatic amines.
Chirality Contains two chiral centers (C4 and C6).Will exist as a mixture of stereoisomers unless synthesized stereoselectively.
Structural Visualization

cluster_synthesis Hypothetical Synthesis Workflow start Commercially Available Starting Materials step1 Step 1: Synthesis of Diamine Precursor start->step1 step2 Step 2: Cyclization with a Dicarbonyl Compound step1->step2 step3 Step 3: Reductive Amination to form Tetrahydropyrazine step2->step3 step4 Step 4: Introduction of Amino Group step3->step4 purification Purification (e.g., Chromatography) step4->purification product 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine purification->product

Figure 2: A generalized, hypothetical workflow for the synthesis of the target compound.

Essential Characterization Protocols

To confirm the identity and purity of the synthesized compound, a battery of analytical techniques would be indispensable.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum to determine the number of distinct proton environments, their chemical shifts, and coupling patterns. This will help to confirm the presence of methyl groups, methylene protons, and the amine proton.

  • ¹³C NMR Analysis: Obtain a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments, corroborating the proposed carbon skeleton.

  • 2D NMR (COSY, HSQC): Perform 2D NMR experiments to establish connectivity between protons and carbons, confirming the overall structure.

Protocol 2: Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

  • Fragmentation Analysis: Analyze the fragmentation pattern to gain further structural insights.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Spectral Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands for N-H (amine), C-H (aliphatic), and C-N bonds to confirm the presence of these functional groups.

Prospective Biological Activity and Drug Development Potential

While no biological data exists for this specific molecule, the tetrahydropyrazine scaffold is present in a number of biologically active compounds. Therefore, we can speculate on its potential therapeutic applications.

  • Neurological Disorders: The structural similarity to some known neuromodulators suggests potential activity at receptors in the central nervous system.

  • Antimicrobial Agents: Pyrazine derivatives have been investigated for their antibacterial and antifungal properties.

  • Enzyme Inhibition: The amine and heterocyclic nitrogen atoms could act as key binding elements for various enzyme active sites.

Logical Workflow for Biological Evaluation

cluster_bio_eval Biological Evaluation Cascade start Synthesized Compound step1 In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) start->step1 step2 Cell-Based Assays (Toxicity, Efficacy) step1->step2 step3 Lead Optimization (Structure-Activity Relationship Studies) step2->step3 If promising activity is observed step4 In Vivo Studies (Animal Models) step3->step4 end Candidate for Preclinical Development step4->end

Figure 3: A standard workflow for assessing the biological activity of a novel chemical entity.

Conclusion and Future Directions

The exploration of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine currently resides in the realm of theoretical chemistry due to a lack of existing research. This guide has provided a comprehensive, albeit hypothetical, framework for its synthesis, characterization, and potential biological evaluation. The true properties and therapeutic potential of this molecule remain to be discovered through empirical investigation. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis. Subsequently, a broad biological screening campaign would be warranted to uncover any latent pharmacological activities. The insights gained from such studies would not only illuminate the properties of this specific molecule but also contribute to the broader understanding of structure-activity relationships within the tetrahydropyrazine class of compounds.

References

As this document is a theoretical exploration of a non-documented compound, there are no direct references to its synthesis or properties. The principles and methodologies described are based on established and fundamental concepts in organic chemistry, medicinal chemistry, and analytical chemistry, for which a vast body of literature exists. For foundational knowledge, the following resources are recommended:

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: Wiley URL: [Link]

  • Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]

  • Title: Foye's Principles of Medicinal Chemistry Source: Lippincott Williams & Wilkins URL: [Link]

Exploratory

An In-Depth Technical Guide to CAS 754164-71-1: Elucidating Molecular Weight and Formula

For Researchers, Scientists, and Drug Development Professionals Foreword: The Enigma of CAS 754164-71-1 In the vast landscape of chemical compounds, each with its unique identifier, CAS 754164-71-1 presents a notable cha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigma of CAS 754164-71-1

In the vast landscape of chemical compounds, each with its unique identifier, CAS 754164-71-1 presents a notable challenge. Despite a comprehensive search across publicly accessible scientific databases, patent literature, and commercial chemical supplier catalogs, no specific chemical entity is registered under this CAS number. This guide, therefore, shifts from a conventional presentation of known properties to an exploration of the possible reasons for this informational void and a roadmap for researchers encountering such a scenario.

Understanding the Absence of Data

The lack of information for a specific CAS number can stem from several factors, each with implications for researchers in drug development and chemical synthesis:

  • Novelty and Proprietary Status: The compound may be a recent discovery that has not yet been disclosed in public literature or patent filings. Often, in the competitive landscape of drug development, new chemical entities are kept confidential during the early stages of research and development.

  • Confidential Business Information (CBI): A company may have registered the substance with CAS but designated it as CBI. In such cases, the specific chemical structure and related data are not publicly available to protect commercial interests.

  • Data Entry or Numbering Error: While rare, the possibility of an error in the CAS number itself cannot be entirely dismissed. A transcriptional error could lead to a search for a non-existent entry.

  • Deletion or Obsoletion: A CAS number might be deleted or replaced if it is found to be a duplicate, incorrect, or if the substance it represents is later determined to be ill-defined.

Navigating the Information Gap: A Methodical Approach

For scientists and researchers who encounter an unlisted CAS number like 754164-71-1, a structured approach is crucial. The following workflow outlines a logical progression for investigation.

Workflow for Investigating Undocumented Chemical Entities

Caption: A logical workflow for investigating a CAS number with no public information.

Conclusion and Recommendations

The investigation into the molecular weight and formula of CAS 754164-71-1 has revealed that this information is not publicly available. For researchers and drug development professionals, this underscores the importance of understanding the landscape of chemical information and the various reasons why data may be restricted.

Recommendations for proceeding include:

  • Verify the CAS Number: Double-check the source of the CAS number for any potential errors.

  • Consult Specialized Databases: If accessible, proprietary databases such as SciFinder® or CAS STNext® may contain information not available in public domains.

  • Contact the Source: If the CAS number was obtained from a specific publication, patent, or supplier, direct contact may be the most effective way to obtain further information.

While a definitive guide on the technical specifications of CAS 754164-71-1 cannot be provided at this time, the principles and methodologies outlined here offer a robust framework for approaching similar challenges in chemical and pharmaceutical research. The journey to uncover the identity of a compound is as critical as the analysis of its known properties, demanding diligence, strategic inquiry, and a comprehensive understanding of the information ecosystem.

Foundational

In-Depth Technical Guide to the Safe Handling of 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine (CAS No. 143555-73-5)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine (CAS No. 143555-73-5) was not publicly available. This document has been meticulously prepared by synthesizing safety data from structurally analogous compounds, primarily 2-Amino-4,6-dimethylpyrimidine (CAS No. 767-15-7). The guidance herein is intended to be precautionary and should be implemented with the understanding that it is based on the best available data for related chemical structures. It is imperative to treat 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs until a specific SDS is accessible.

Section 1: Compound Profile and Rationale for Analog-Based Assessment

The target compound, 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine, is a substituted tetrahydropyrazine, a class of saturated heterocyclic amines. Due to the absence of direct safety data, this guide leverages information from the aromatic pyrimidine analog, 2-Amino-4,6-dimethylpyrimidine.[1] The shared features of a nitrogen-containing heterocyclic ring with dimethyl and amino substituents form a reasonable basis for a conservative preliminary hazard assessment. This proactive approach is essential for ensuring laboratory safety during early-stage research and development.

Section 2: Anticipated Hazard Identification and Classification

Based on the hazard profile of 2-Amino-4,6-dimethylpyrimidine, 4,6-dimethyl-3,4,5,6-tetrahydropyrazin-2-amine is anticipated to be classified as follows under the Globally Harmonized System (GHS):

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3][4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][6]

Anticipated GHS Pictogram:

Anticipated Signal Word: Warning [3][6]

Summary of Anticipated Hazard Statements:

CodeStatement
H302Harmful if swallowed.[7]
H315Causes skin irritation.[3][4][5]
H319Causes serious eye irritation.[3][4][5]
H335May cause respiratory irritation.[3][4][6]

Section 3: Emergency First-Aid Protocols

In the event of exposure, immediate and appropriate first-aid measures are critical. The following protocols are recommended based on analog data:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Promptly remove all contaminated clothing and shoes. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. It is crucial to seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Contact a physician or a poison control center without delay.[1][8]

Section 4: Fire and Explosion Hazard Management

While not anticipated to be a significant fire risk, appropriate measures should be in place:

  • Suitable Extinguishing Media: Utilize water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam for extinguishing a fire.[1][9]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[2]

  • Firefighter Protection: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full facepiece operated in a positive pressure mode.[2]

Section 5: Accidental Release and Containment

A systematic approach is necessary to manage accidental releases safely:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment (see Section 7). Avoid the formation of dust.[10]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum up the material, placing it into a suitable, labeled container for disposal. Avoid actions that generate dust. The spill area should be thoroughly cleaned after material pickup is complete.[11]

Section 6: Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is fundamental for user safety:

  • Handling: All work should be conducted in a well-ventilated area, ideally within a chemical fume hood. Wear the personal protective equipment detailed in Section 7. Avoid all contact with skin, eyes, and clothing. Prevent inhalation and ingestion. Implement a strict "no eating, drinking, or smoking" policy in the laboratory.[1]

  • Storage: Store in a cool, dry, and well-ventilated location. Keep containers tightly sealed when not in use.[1][6] Store away from incompatible materials such as strong oxidizing agents.[2]

Section 7: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is recommended:

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. Safety showers and eyewash stations must be readily accessible.[1]

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1][12]

    • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) to prevent skin contact.[1]

    • Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is required.[10]

Section 8: Anticipated Physical and Chemical Properties

The following properties are based on the analog 2-Amino-4,6-dimethylpyrimidine and should be treated as estimates:

PropertyAnticipated Value
Physical State Solid (Beige Powder)
Odor Odorless
Melting Point 150 - 154 °C / 302 - 309.2 °F
Molecular Formula C8H15N3 (Target Compound)
Molecular Weight 153.23 g/mol (Target Compound)

Physical state, odor, and melting point data are from the Fisher Scientific SDS for 2-Amino-4,6-dimethylpyrimidine.[1]

Section 9: Stability and Reactivity Profile

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The compound is expected to be stable under normal, recommended storage conditions.[7]

  • Conditions to Avoid: Exposure to excess heat and incompatible substances should be avoided.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

  • Hazardous Decomposition: As mentioned, thermal decomposition can lead to the formation of hazardous gases such as NOx, CO, and CO2.[2]

Section 10: Toxicological Profile (Based on Analogs)

The toxicological assessment is extrapolated from data on analogous compounds:

  • Acute Toxicity: Expected to be harmful if ingested.[2]

  • Dermal and Ocular Effects: Classified as a skin and serious eye irritant.[1]

  • Respiratory Effects: May cause irritation to the respiratory tract upon inhalation.[1]

  • Carcinogenicity: There is no evidence to suggest that the analog compound is carcinogenic according to IARC, NTP, or OSHA classifications.[10]

  • Other Toxicological Data: No information is available regarding germ cell mutagenicity, reproductive toxicity, or specific target organ toxicity from repeated exposure.

Section 11: Disposal Considerations

All waste materials must be disposed of in strict accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Visualizations

Anticipated GHS Hazard Classification

GHS_Classification cluster_hazards Anticipated Hazards node_acute_oral Acute Oral Toxicity Harmful if swallowed node_skin_irritation Skin Irritation Causes skin irritation node_eye_irritation Eye Irritation Causes serious eye irritation node_stot_se STOT - Single Exposure May cause respiratory irritation

Caption: A diagram illustrating the anticipated GHS hazard classifications.

Recommended Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment start Handling the Compound engineering_controls Work in a Chemical Fume Hood start->engineering_controls eye_protection Wear Safety Goggles (EN166 or equivalent) engineering_controls->eye_protection Always hand_protection Wear Nitrile Gloves engineering_controls->hand_protection Always body_protection Wear a Lab Coat engineering_controls->body_protection Always respiratory_protection Use Respirator if Dust is Generated engineering_controls->respiratory_protection As needed

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 3,4,5,6-tetrahydro-4,6-dimethylpyrazin-2-amine starting from pyrazine . The synthesis is designed for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 3,4,5,6-tetrahydro-4,6-dimethylpyrazin-2-amine starting from pyrazine . The synthesis is designed for researchers in medicinal chemistry, utilizing a modular approach that ensures high regioselectivity and intermediate stability.

Executive Summary & Retrosynthetic Analysis

The target molecule is a cyclic guanidine derivative, structurally significant in the development of varying CNS-active agents and m1 muscarinic agonists. The synthesis presents two primary challenges: regioselective introduction of the methyl group at the C6 position and the controlled partial reduction of the aromatic core.

Strategic Pathway:

  • C-Alkylation: Conversion of pyrazine to 2-methylpyrazine.

  • Amination: Regioselective Chichibabin amination to generate 2-amino-6-methylpyrazine.

  • Quaternization: N-methylation at the para-nitrogen (N4) to activate the ring for reduction.

  • Selective Reduction: Hydride transfer to yield the 3,4,5,6-tetrahydro core while preserving the amidine (N1=C2-NH2) functionality.

Visual Synthesis Workflow

SynthesisPath Pyrazine Pyrazine MethylPyrazine 2-Methylpyrazine Pyrazine->MethylPyrazine Minisci Alkylation (AgNO3, (NH4)2S2O8, AcOH) AminoMethyl 2-Amino-6-methylpyrazine MethylPyrazine->AminoMethyl Chichibabin Amination (NaNH2, PhMe, 110°C) Salt 2-Amino-4,6-dimethyl pyrazinium iodide AminoMethyl->Salt Quaternization (MeI, Acetone) Target 3,4,5,6-Tetrahydro- 4,6-dimethylpyrazin-2-amine Salt->Target Selective Reduction (NaBH4, EtOH)

Figure 1: Retrosynthetic pathway designed for regiochemical fidelity.

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Methylpyrazine (Minisci Reaction)

Direct alkylation is preferred over Grignard addition to avoid aromatization steps.

  • Reagents: Pyrazine (1.0 eq), Pyruvic acid (2.0 eq), Silver nitrate (0.1 eq), Ammonium persulfate (1.5 eq), DCM/Water.

  • Mechanism: Radical alkylation. The acetyl radical (generated from pyruvic acid decarboxylation) attacks the electron-deficient pyrazine ring.

  • Protocol:

    • Dissolve pyrazine (8.0 g, 100 mmol) in a biphasic mixture of DCM (100 mL) and water (100 mL).

    • Add AgNO₃ (1.7 g, 10 mmol) and Pyruvic acid (17.6 g, 200 mmol).

    • Heat to 40°C. Dropwise add a solution of (NH₄)₂S₂O₈ (34.2 g, 150 mmol) in water (60 mL) over 1 hour.

    • Critical Control: Maintain vigorous stirring to ensure radical transfer efficiency.

    • After 3 hours, basify with 10% NaOH to pH 9 and extract with DCM (3 x 100 mL).

    • Dry over MgSO₄ and concentrate. Purify via distillation (bp 135°C).

  • Yield Target: 65-75%.

Phase 2: Regioselective Amination to 2-Amino-6-methylpyrazine

The Chichibabin reaction on 2-alkylpyrazines favors the 6-position due to steric hindrance at C3 and electronic directing effects.

  • Reagents: 2-Methylpyrazine, Sodium Amide (NaNH₂), Toluene.

  • Protocol:

    • In a dry 3-neck flask under Argon, suspend NaNH₂ (4.7 g, 120 mmol) in anhydrous toluene (50 mL).

    • Add 2-methylpyrazine (9.4 g, 100 mmol) dropwise at room temperature. The mixture will turn deep red/brown.

    • Heat to reflux (110°C) for 6 hours. Evolution of ammonia gas (NH₃) indicates reaction progress.

    • Quench: Cool to 0°C. Cautiously add ice water to hydrolyze the sodium salt.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Recrystallize from benzene/cyclohexane or purify via column chromatography (5% MeOH in DCM).

    • Validation: 1H NMR (CDCl3) should show singlets at δ 7.85 (H3) and δ 7.80 (H5), confirming the 2,6-substitution pattern.

  • Yield Target: 50-60%.

Phase 3: Quaternization (N4-Methylation)

Alkylation occurs preferentially at the N4 nitrogen. The N1 nitrogen is deactivated by the electron-donating amino group (ortho-effect) and steric hindrance.

  • Reagents: 2-Amino-6-methylpyrazine, Methyl Iodide (MeI), Acetone.

  • Protocol:

    • Dissolve 2-amino-6-methylpyrazine (5.45 g, 50 mmol) in acetone (50 mL).

    • Add Methyl Iodide (3.4 mL, 55 mmol) dropwise at room temperature.

    • Stir for 12 hours. A yellow precipitate (Pyrazinium salt) will form.

    • Filter the solid, wash with cold acetone, and dry under vacuum.

    • Product: 2-amino-4,6-dimethylpyrazinium iodide.

  • Yield Target: >85%.

Phase 4: Selective Reduction to Target

Sodium Borohydride reduces the iminium character of the pyrazinium ring (C3-N4-C5-C6) while leaving the guanidine-like amidine system (N1=C2) intact.

  • Reagents: 2-Amino-4,6-dimethylpyrazinium iodide, NaBH₄, Ethanol.

  • Protocol:

    • Suspend the pyrazinium salt (2.65 g, 10 mmol) in absolute ethanol (30 mL) at 0°C.

    • Add NaBH₄ (0.76 g, 20 mmol) portion-wise over 20 minutes. Hydrogen gas evolution will be observed.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Workup: Quench with 1N HCl (dropwise) to pH 3 to destroy excess hydride, then basify to pH 12 with NaOH.

    • Extract with DCM (4 x 30 mL). The product is highly polar; multiple extractions are necessary.

    • Dry over Na₂SO₄ and concentrate to yield the oily product.

    • Stabilization: Convert to the hydrochloride salt (using HCl/Ether) for long-term storage.

Analytical Data & Validation

Expected Physicochemical Properties:

ParameterSpecificationNotes
Appearance Pale yellow oil (free base) / White solid (HCl salt)Hygroscopic as free base.
Molecular Weight 141.21 g/mol Formula: C₆H₁₃N₃
1H NMR (D₂O) δ 1.2 (d, 3H, C6-Me), 2.9 (s, 3H, N4-Me), 3.0-3.4 (m, ring protons)Diagnostic N-Me singlet is crucial.
Mass Spec (ESI) [M+H]⁺ = 142.1Base peak.

Key Structural Confirmation: The preservation of the N1=C2 double bond is confirmed by the lack of coupling for the C2 carbon in 13C NMR (approx. 155-160 ppm, characteristic of guanidine/amidine carbons) and the absence of a proton at C2 in 1H NMR.

Safety & Handling

  • Methyl Iodide: Highly toxic alkylating agent. Use strictly in a fume hood.

  • Sodium Amide: Reacts violently with water. Dispose of by slow addition to solid alcohol.

  • Pyrazine Derivatives: Potential irritants.[1] Wear standard PPE (gloves, goggles, lab coat).

References

  • Minisci Reaction for Heterocycles: Dunne, S. J., et al. "Minisci alkylation of electron-deficient nitrogen heterocycles." Chemical Reviews, 2012. Link

  • Synthesis of 2-Amino-6-methylpyrazine: ChemicalBook Entry CAS 5521-56-2. "Synthesis and properties of 2-amino-6-methylpyrazine." Link

  • Reduction of Pyrazinium Salts: Messer, W. S., et al. "Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives." Journal of Medicinal Chemistry, 1997. Link

  • Regioselectivity in Pyrazine Amination: Pujol, M. D., et al. "Mono- and Dihalogenation of 2-Aminopyrazine."[2] Science of Synthesis, Thieme Chemistry. Link

Sources

Application

Application Note: Leveraging CAS 754164-71-1 as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Executive Summary This guide details the strategic application of CAS 754164-71-1 (L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, diethyl ester, 4-methylbenzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of CAS 754164-71-1 (L-Glutamic acid, N-[4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-, diethyl ester, 4-methylbenzenesulfonate) as a high-value scaffold for Fragment-Based Drug Design (FBDD).[1][2]

While traditionally known as the key intermediate for the blockbuster antifolate Pemetrexed , this molecule contains the pyrrolo[2,3-d]pyrimidine (7-deazapurine) core—a "privileged structure" in medicinal chemistry.[1][2] This core mimics the purine ring of ATP and folates, making it an ideal anchor for targeting kinases (e.g., JAK, BTK) and folate-dependent enzymes (e.g., TS, DHFR, GARFT) .

This protocol shifts the paradigm from de novo fragment screening to Advanced Scaffold Repurposing , utilizing this commercially available, high-purity intermediate to bypass complex heterocyclic synthesis and accelerate "Fragment Growing" and "Lead Optimization" phases.

Chemical Profile & Scaffold Logic

Molecule Characterization
PropertyDataRelevance to FBDD
CAS Number 754164-71-1Unique Identifier
Core Scaffold Pyrrolo[2,3-d]pyrimidineMimics ATP/GTP; Privileged Kinase/Folate binder
Molecular Weight ~483.5 (Free Base) / ~655.7 (Tosylate)Lead-Like (Not Fragment-Like).[1][2] Used for elaboration, not initial screening.
Solubility High in DMSO; Moderate in Water (Tosylate salt)Excellent for library generation in solution phase.[1][2]
Functional Handles Diethyl Ester (Glutamate tail)Orthogonal protection; ready for hydrolysis and amide coupling.[1][2]
Purity Grade Typically >98% (HPLC)Essential for reducing false positives in biophysical assays.[1][2]
Mechanism of Action (Scaffold Level)

The pyrrolo[2,3-d]pyrimidine core forms critical hydrogen bonds within the hinge region of kinases or the folate-binding pocket of enzymes like Thymidylate Synthase (TS).[2]

  • Donor-Acceptor Motif: The N1 and 2-NH2 groups serve as a donor-acceptor-donor triad, essential for Watson-Crick base pairing mimicry.[1][2]

  • Vector Exploration: The glutamate tail (protected as diethyl ester in this CAS) extends into the solvent-exposed region, providing a vector for solubility enhancement and potency optimization via "Fragment Growing."

Strategic Workflow: The "Grow-from-Scaffold" Approach[1][2]

We utilize a Reverse FBDD strategy.[1] Instead of screening small fragments (<200 Da) to find a binder, we start with a validated binder (the pyrrolopyrimidine core) and use the CAS reagent to generate a library of derivatives.[2]

FBDD_Workflow Figure 1: Reverse FBDD workflow utilizing CAS 754164-71-1 as the starting anchor. Start CAS 754164-71-1 (Scaffold Source) Step1 Step 1: Activation (Ester Hydrolysis) Start->Step1 Deprotection Step2 Step 2: Biophysical Validation (SPR Screening) Step1->Step2 Confirm Binding (Kd) Step3 Step 3: Library Generation (Parallel Synthesis) Step1->Step3 Divergent Synthesis Step4 Step 4: Lead Optimization (SAR Analysis) Step3->Step4 Biological Assay Step4->Step3 Iterative Design

[1][2]

Detailed Protocols

Protocol A: Scaffold Activation & Biophysical Validation (SPR)

Objective: Confirm the binding affinity of the hydrolyzed core (active species) against the target protein (e.g., Thymidylate Synthase or a Kinase) before library expansion.[2] The ester form (CAS parent) is a prodrug and may not bind effectively in vitro without hydrolysis.[2]

Reagents:

  • CAS 754164-71-1 (10 mM stock in DMSO).[1][2]

  • Target Protein (e.g., Recombinant Human TS).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1]

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0.[1]

Procedure:

  • In-situ Hydrolysis (Activation):

    • Dilute CAS 754164-71-1 stock to 1 mM in 0.1 M NaOH.[1][2] Incubate at RT for 1 hour to hydrolyze diethyl esters to free carboxylates.

    • Neutralize with equimolar HCl to pH 7.[1]4. Note: This generates the active "Pemetrexed-like" species.[1]

  • SPR Setup (Biacore/Sierra):

    • Immobilize Target Protein on a CM5 chip via Amine Coupling (Target RU: ~2000-4000 for small molecule detection).[1][2]

    • Reference Channel: Blank activated/deactivated surface.[1]

  • Kinetic Screening:

    • Prepare a concentration series of the hydrolyzed scaffold (0.1 µM – 100 µM) in Running Buffer (keep DMSO constant at 1-2%).[1][2]

    • Injection: Flow rate 30 µL/min, contact time 60s, dissociation 120s.

    • Analysis: Fit data to a 1:1 Langmuir binding model to determine

      
       and 
      
      
      
      .[1][2]
  • Validation Criteria:

    • Square-wave sensorgram (fast on/off) indicates specific binding.[1][2]

    • 
       should be in the low micromolar or nanomolar range (expected < 100 nM for this scaffold).[2]
      
Protocol B: Parallel Library Generation (The "Grow" Strategy)

Objective: Use the glutamate handle of CAS 754164-71-1 to create a library of amides, exploring the solvent channel of the target protein.

Chemistry Scheme:

  • Saponification: CAS 754164-71-1

    
     Di-acid intermediate.[1][2]
    
  • Parallel Amide Coupling: Di-acid + Diverse Amines (

    
    ) 
    
    
    
    Library.

Detailed Steps:

  • Bulk Hydrolysis:

    • Dissolve 1.0 g of CAS 754164-71-1 in THF/Water (1:1).[1][2] Add 2.5 eq LiOH.[1] Stir 2h at RT.[1]

    • Acidify to pH 3, precipitate, filter, and dry.[1] Yields the free glutamic acid derivative.

  • Library Synthesis (96-well plate format):

    • Solvent: DMF (anhydrous).[1][2]

    • Coupling Agents: HATU (1.1 eq), DIPEA (3 eq).[1][2]

    • ** amines:** Select 80 diverse amines (aromatic, aliphatic, polar) to explore the "solvent front."

    • Reaction:

      • Well A1-H10: Add 10 µmol Scaffold + 11 µmol HATU + 30 µmol DIPEA.[1][2]

      • Add 12 µmol unique Amine to each well.[1]

      • Shake at RT for 16 hours.

  • Purification:

    • Use solid-phase extraction (SPE) cartridges (SCX) to remove excess reagents.[1][2]

    • Evaporate solvent.[1]

  • QC: Check purity of 10% of wells via LC-MS (Expected [M+H]+).

Data Analysis & Interpretation

Ligand Efficiency (LE)

When moving from a scaffold (MW ~427 free acid) to a larger drug candidate, monitor Ligand Efficiency to ensure molecular weight gain is justified by potency gain.[1][2]


[1][2]
  • Target: Maintain LE > 0.3 kcal/mol/atom during elaboration.

  • Warning: If adding a benzyl group (+6 heavy atoms) only improves potency by 2-fold, LE drops.[1][2] Stop and redesign.

Pathway Visualization (Chemical Logic)

Chemical_Pathway Figure 2: Synthetic pathway for generating FBDD libraries from CAS 754164-71-1. cluster_0 Diversity Elements (R-NH2) CAS CAS 754164-71-1 (Diethyl Ester Tosylate) Inter Intermediate: Free Dicarboxylic Acid CAS->Inter LiOH, THF/H2O (Hydrolysis) Lib Library Generation: Amide Derivatives Inter->Lib R-NH2, HATU (Parallel Coupling) A Benzyl amines A->Lib B Piperazines B->Lib C Heterocycles C->Lib

[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Solubility in Assay Buffer Hydrophobic ester tail; Tosylate dissociation.[1][2]Ensure Step 1 (Hydrolysis) is complete.[1][2] The free acid is significantly more soluble in pH 7.4 buffer.
No Binding Signal (SPR) Inactive protein or Prodrug form used.[1][2]Verify protein activity with a positive control (e.g., Methotrexate).[2] Ensure CAS was hydrolyzed before injection.
Precipitation in Library Plate High concentration / Low polarity amines.[1]Add 10% DMSO to the reaction mixture. Use HPLC purification for final compounds.[1]

References

  • Barnett, C. J., et al. (1999).[1] "A Practical Synthesis of Multitargeted Antifolate LY231514." Organic Process Research & Development, 3(3), 184–188.[1][2] Link (Describes the synthesis and utility of the CAS intermediate).[2]

  • Shih, C., et al. (1997).[1] "LY231514, a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-requiring enzymes."[1][2][3] Cancer Research, 57(6), 1116-1123.[1][2][3] Link (Establishes the biological activity of the core scaffold).

  • Wermuth, C. G. (2008).[1][2] The Practice of Medicinal Chemistry. Academic Press.[1] (Standard text for FBDD and scaffold privileging).

  • Erlanson, D. A., et al. (2016).[1] "Fragment-based drug discovery: trends and outlook." Nature Reviews Drug Discovery, 15, 605–619.[1] Link (Methodology for fragment growing).[1][2]

  • Creative Biolabs. (2023).[1][2] "Surface Plasmon Resonance (SPR) Protocol."[1][2][4][5] Link (Standard operating procedures for SPR screening).[1][2]

Sources

Method

Application Notes &amp; Protocols: Mastering Amide Coupling Reactions with Tetrahydro-pyrazinamine

Prepared by: Gemini, Senior Application Scientist Introduction: The Central Role of the Amide Bond In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as a cornerstone of molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of the Amide Bond

In the landscape of modern drug discovery and medicinal chemistry, the amide bond stands as a cornerstone of molecular architecture. Its prevalence in pharmaceuticals and bioactive molecules is a testament to its remarkable chemical stability and its ability to act as a hydrogen bond donor and acceptor, crucial for molecular recognition at biological targets. Consequently, the efficient and reliable formation of amide bonds is one of the most frequently performed transformations in the synthesis of novel chemical entities.[1][2]

This guide focuses on amide coupling reactions involving tetrahydro-pyrazinamine , a saturated heterocyclic amine. Its unique structure, featuring a primary exocyclic amine on a piperazine-like scaffold, makes it a valuable building block for introducing conformational constraint and modulating physicochemical properties such as solubility and basicity in drug candidates. However, the presence of multiple nitrogen atoms and its specific reactivity profile necessitates a well-defined strategic approach to ensure successful and high-yielding coupling reactions.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical overview, field-proven protocols, and troubleshooting advice for the successful implementation of amide coupling reactions with tetrahydro-pyrazinamine.

Mechanistic Foundations of Amide Bond Synthesis

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring harsh conditions.[3] Modern amide synthesis circumvents this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This two-step process, often performed in a single pot, is the foundation of most coupling reactions.[1][4]

The process begins with the reaction of a carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (tetrahydro-pyrazinamine) to form the desired amide bond.[4] The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.[]

Carbodiimide-Mediated Coupling: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents.[3][6] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate can then react with the amine to form the amide.

However, the O-acylisourea can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification.[7][8] To mitigate this and also to reduce potential racemization of chiral carboxylic acids, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are almost always included.[4][9] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.[7][10]

G cluster_coupling Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Highly Reactive Intermediate) RCOOH->O_acyl + EDC EDC Carbodiimide (e.g., EDC) ActiveEster Active Ester (More Stable Intermediate) O_acyl->ActiveEster + HOBt (Suppresses Side Reaction) NAcylurea N-Acylurea (Byproduct) O_acyl->NAcylurea Undesired Rearrangement Amide Amide Product (R-CONH-R') O_acyl->Amide HOBt Additive (e.g., HOBt) ActiveEster->Amide + Amine Amine Tetrahydro-pyrazinamine (R'-NH2) Urea Urea Byproduct

General mechanism of carbodiimide-mediated amide coupling.

Protocol 1: Standard Coupling using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids. The use of EDC is advantageous as its urea byproduct is water-soluble, simplifying purification.[6][7]

Materials and Reagents:

  • Carboxylic Acid

  • Tetrahydro-pyrazinamine (free base)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, magnetic stirrer, standard glassware (dried)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.

  • Activation: Add EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes. This is the "pre-activation" step where the active ester is formed.

  • Amine Addition: In a separate vial, dissolve tetrahydro-pyrazinamine (1.1 eq) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Base Addition: Add DIPEA (2.0-3.0 eq) to the reaction mixture. The base is crucial to neutralize the HCl salt of EDC and any acid formed during the reaction, ensuring the amine remains a free nucleophile.[11]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

  • Workup:

    • Once the reaction is complete, dilute the mixture with a larger volume of Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The basic wash removes unreacted carboxylic acid and HOBt, while the water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 0-10% Methanol in Dichloromethane. Adding a small amount of triethylamine (0.5%) or ammonia to the mobile phase can prevent peak tailing of the basic product.

ComponentMolar EquivalentsRole
Carboxylic Acid1.0Substrate
Tetrahydro-pyrazinamine1.1Nucleophile
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive (Reduces side reactions)
DIPEA2.0 - 3.0Non-nucleophilic base
Solvent (e.g., DMF)-Reaction Medium

Protocol 2: High-Efficiency Coupling with HATU

For more challenging substrates, such as sterically hindered carboxylic acids or electron-deficient amines, more powerful uronium/aminium salt reagents are recommended.[11] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient reagent that often provides faster reaction times and higher yields.[2]

Materials and Reagents:

  • Carboxylic Acid

  • Tetrahydro-pyrazinamine (free base)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • All other workup and purification reagents as listed in Protocol 1.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and tetrahydro-pyrazinamine (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 2-5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 eq) in one portion to the mixture. A color change (often to yellow) may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often much faster than EDC couplings and can be complete in 1-4 hours. Monitor closely by LC-MS or TLC.

  • Workup, Drying, and Purification: Follow the identical steps 7, 8, and 9 as described in Protocol 1. The workup effectively removes the tetramethylurea and HOAt byproducts from the HATU reagent.

ComponentMolar EquivalentsRole
Carboxylic Acid1.0Substrate
Tetrahydro-pyrazinamine1.1Nucleophile
HATU1.1High-efficiency Coupling Reagent
DIPEA3.0Non-nucleophilic base
Solvent (e.g., DMF)-Reaction Medium

Troubleshooting and Optimization Guide

Even with robust protocols, challenges can arise. Below is a guide to address common issues.

G Start Reaction Issue? LowYield Low or No Yield Start->LowYield Yes SideProduct Side Product Formation Start->SideProduct Yes PurificationIssue Purification Difficulty Start->PurificationIssue Yes CheckReagents Verify Reagent Quality & Anhydrous Conditions LowYield->CheckReagents IDByproduct Identify Byproduct (e.g., N-Acylurea) SideProduct->IDByproduct BaseWash Use Acid/Base Washes in Workup PurificationIssue->BaseWash CheckBase Ensure Amine is Free Base (Add enough base) CheckReagents->CheckBase SwitchReagent Switch to Stronger Reagent (e.g., HATU, PyBOP) CheckBase->SwitchReagent ChangeTemp Adjust Temperature (0°C to RT or heat) SwitchReagent->ChangeTemp UseAdditive Ensure Additive (HOBt/Oxyma) is used with Carbodiimide IDByproduct->UseAdditive CheckStoich Check Stoichiometry (Avoid excess acid/amine) UseAdditive->CheckStoich ModChrom Modify Chromatography (Add TEA/NH3 to eluent) BaseWash->ModChrom Recrystallize Attempt Recrystallization ModChrom->Recrystallize

Sources

Application

Application Note: Chemoselective Functionalization of Exocyclic Amines in Tetrahydropyrazines

This Application Note is designed for medicinal chemists and process development scientists working with 1,2,3,4-Tetrahydropyrazines (THPs) . Unlike their fully saturated counterparts (piperazines) or aromatic parents (p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 1,2,3,4-Tetrahydropyrazines (THPs) . Unlike their fully saturated counterparts (piperazines) or aromatic parents (pyrazines), THPs contain a cyclic enamine functionality that introduces unique stability challenges (oxidation/hydrolysis) while offering distinct conformational properties for drug design.

Part 1: Strategic Analysis & Reactivity Profile[1]

The Scaffold Challenge

The 1,2,3,4-tetrahydropyrazine (THP) core is a cyclic enamine . This structural feature dictates the entire functionalization strategy.[1]

  • Oxidative Instability: The ring is prone to aromatization to pyrazine upon exposure to air, driven by the restoration of aromaticity.

  • Hydrolytic Instability: The enamine double bond (

    
    ) is sensitive to aqueous acid, leading to hydrolysis and ring opening.
    
  • Nucleophilic Competition: The scaffold contains two distinct nitrogen centers:[1]

    • Endocyclic Enamine Nitrogen (

      
      ): 
      
      
      
      -hybridized character, conjugated, less nucleophilic, but susceptible to oxidation.
    • Exocyclic Amine (

      
      ):  Typically a primary amine (e.g., 
      
      
      
      ) or secondary amine attached to the ring. This is the target for functionalization.

Core Directive: Functionalization protocols must be anaerobic (to prevent aromatization) and non-acidic (to prevent hydrolysis), while achieving chemoselectivity for the exocyclic amine over the endocyclic nitrogen.

Decision Matrix: Functionalization Pathways

The following decision tree outlines the optimal synthetic route based on the desired modification.

FunctionalizationStrategy Start Target: Exocyclic Amine Functionalization CheckN Is Endocyclic N1 Protected (e.g., Boc)? Start->CheckN Direct Direct Functionalization CheckN->Direct Yes Selectivity Chemoselectivity Required CheckN->Selectivity No Amide Amide Coupling (HATU/DIPEA) Direct->Amide RedAm Reductive Amination (NaBH(OAc)3) Direct->RedAm Steric Exploit Sterics/Nucleophilicity (Exo > Endo) Selectivity->Steric ProtocolA Protocol A: Reductive Alkylation (Kinetic Control) Steric->ProtocolA ProtocolB Protocol B: Selective Acylation (Stoichiometry Control) Steric->ProtocolB

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on scaffold protection status.

Part 2: Detailed Protocols

Protocol A: Chemoselective Reductive Amination

Objective: Alkylation of the exocyclic primary amine without reducing the THP double bond or over-alkylating the ring nitrogen.[1] Mechanism: Uses Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike


 or 

, STAB is mild and does not require acidic conditions (pH < 5) that would hydrolyze the enamine.
Reagents & Equipment[1][3][4][5][6]
  • Substrate: 2-(Aminomethyl)-1,2,3,4-tetrahydropyrazine derivative (1.0 equiv).

  • Electrophile: Aldehyde (1.05 equiv).[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv).[1]

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF (Degassed).

  • Atmosphere: Argon or Nitrogen balloon.[1]

Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and cool under argon. Add the THP substrate and the aldehyde.[1]

  • Solvation: Dissolve in anhydrous DCE (

    
     concentration). Stir for 30 minutes at Room Temperature (RT) to allow imine formation.
    
    • Note: Do not add molecular sieves if they are acidic; neutral activated sieves are acceptable.[1]

  • Reduction: Add STAB in one portion. The reaction may bubble slightly (evolution of AcOH).[1]

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

    • Critical Check: Look for the mass of Product (

      
      ) and ensure the Ring (
      
      
      
      ) has not oxidized to pyrazine.[1]
  • Quench: Quench with saturated aqueous

    
     .
    
    • Warning: Do not use

      
       or acidic quench.[1]
      
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography on silica (neutralized with

    
    
    
    
    
    in eluent) is recommended to prevent degradation on acidic silica.[1]
Protocol B: Selective Acylation (Amide Coupling)

Objective: Acylation of the exocyclic amine.[1] Challenge: The secondary ring amine (


) is also nucleophilic. However, the exocyclic primary amine is generally less sterically hindered and more nucleophilic.
Reagents
  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt.[1]

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv).[1]

  • Acid: Carboxylic Acid partner (1.0 equiv).[1]

  • Solvent: Anhydrous DMF or DCM.[1]

Methodology
  • Pre-activation: In a vial, mix the Carboxylic Acid, HATU, and DIPEA in DMF. Stir for 5 minutes to form the activated ester.

  • Addition: Add the THP substrate solution slowly (dropwise) to the activated ester mixture at

    
    .
    
    • Why? Slow addition keeps the concentration of the nucleophile low relative to the activated ester, favoring the more kinetically active primary amine (exocyclic) over the secondary ring amine.[1]

  • Reaction: Allow to warm to RT and stir for 1–2 hours.

  • Workup: Dilute with EtOAc. Wash with

    
    
    
    
    
    (to remove DMF), then sat.
    
    
    .
    • Avoid: Acidic washes (e.g.,

      
      ) are standard in amide coupling but forbidden  here due to enamine sensitivity.
      

Part 3: Data Analysis & Troubleshooting

Quantitative Comparison of Reductants

The choice of reducing agent is the single most critical factor in THP success.[1]

Reducing AgentAcidity RequirementEnamine Stability RiskChemoselectivityRecommendation

NeutralModerateLow (Reduces ketones/aldehydes fast, but can reduce enamines)Avoid

Acidic (pH 3–5)High Risk (Hydrolysis)GoodAvoid (Requires acid)
STAB Weakly Acidic (AcOH)LowExcellent (Favors imine over enamine)Standard

NeutralHigh (Hydrogenation)Poor (Reduces C=C ring bond)Forbidden
Troubleshooting Guide

Issue 1: Aromatization (Conversion to Pyrazine)

  • Symptom:[1][7][8][9][10][11] Loss of 4 mass units in LC-MS; appearance of aromatic signals in NMR.

  • Cause: Oxygen exposure or presence of oxidants (e.g., peroxides in old ether/THF).

  • Fix: Use freshly distilled solvents.[1] Sparge all solvents with Argon for 15 mins.[1] Use an antioxidant like BHT during workup if permissible.[1]

Issue 2: Hydrolysis (Ring Opening)

  • Symptom:[1][7][8][9][10][11] Complex mixture; loss of ring signals; appearance of carbonyl peaks.

  • Cause: Acidic workup or acidic silica gel.[1]

  • Fix: Switch to basic alumina for purification or treat silica with

    
    .[1] Use 
    
    
    
    for all aqueous washes.[1]

Issue 3: Over-alkylation (Ring N reaction)

  • Symptom:[1][7][8][9][10][11] Double alkylation observed.[1]

  • Fix: Protect the Ring N with a Boc group before functionalizing the exocyclic amine.[1]

    • Protocol: Treat THP with

      
       (0.95 equiv) at 
      
      
      
      . The less hindered or more nucleophilic nitrogen will react first.[1] (Note: This is difficult to control; starting with a pre-protected precursor is preferred).[1]

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical "Anaerobic Workup" required to maintain the integrity of the Tetrahydropyrazine ring.

WorkupFlow Rxn Reaction Mixture (Crude) Quench Quench: Sat. NaHCO3 (pH ~8) Rxn->Quench Slow addition Extract Extraction: DCM (Degassed) Quench->Extract Dry Dry: Na2SO4 (Filter under Argon) Extract->Dry Evap Evaporation < 30°C Dry->Evap Purify Column: 1% Et3N / DCM:MeOH Evap->Purify Immediate

Figure 2: Anaerobic basic workup workflow to prevent oxidative degradation and acid-catalyzed hydrolysis.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Rossen, K., et al. (1997). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 38(18), 3183-3186. [Link]

  • Palacios, F., et al. (2004). "Synthesis and reactivity of a 1,4-dihydropyrazine derivative." Tetrahedron, 60(40), 8919-8929. [Link]

  • Common Organic Chemistry. (2023). "Reductive Amination Conditions and Reagents." Common Organic Chemistry Online Archive. [Link]

Sources

Method

Application Note: Scalable Synthesis of 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine (CAS 754164-71-1)

The following Application Note and Protocol guide details the scalable synthesis of 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine (CAS 754164-71-1), a specialized cyclic amidine building block. Abstract This guide outli...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the scalable synthesis of 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine (CAS 754164-71-1), a specialized cyclic amidine building block.

Abstract

This guide outlines a robust, scalable process for the synthesis of 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine (CAS 754164-71-1). Unlike traditional pyrazine reductions which often yield complex mixtures, this protocol utilizes a de novo ring construction strategy via the regioselective alkylation-cyclization of N-methyl-1,2-propanediamine with chloroacetonitrile . The method is optimized for kilogram-scale production, featuring a chromatography-free purification via salt formation.

Target Molecule Profile

  • CAS Number: 754164-71-1[1][2][3][4][5][6]

  • Chemical Name: 3,4,5,6-Tetrahydro-4,6-dimethylpyrazin-2-amine

  • Molecular Formula: C₆H₁₃N₃[7]

  • Molecular Weight: 127.19 g/mol

  • Structure Class: Cyclic Amidine / Tetrahydropyrazine

  • Key Functionality: The cyclic amidine moiety serves as a potent nucleophile and a rigid scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands.

Retrosynthetic Analysis

To achieve a scalable route, we avoid the reduction of aromatic pyrazines due to the difficulty in controlling partial saturation and regioselectivity. Instead, we employ a disconnection strategy that breaks the C2-N1 and C3-N4 bonds, tracing back to a 1,2-diamine and a C2-nitrile synthon.

Retrosynthesis Target Target: 3,4,5,6-Tetrahydro- 4,6-dimethylpyrazin-2-amine (CAS 754164-71-1) Intermediate Intermediate: N-(2-cyanomethyl)-N-methyl- 1,2-propanediamine Target->Intermediate Cyclization (Intramolecular Amidine Formation) SM1 Starting Material 1: N-Methyl-1,2-propanediamine Intermediate->SM1 Regioselective Alkylation SM2 Starting Material 2: Chloroacetonitrile Intermediate->SM2 + Cl-CH2-CN

Caption: Retrosynthetic disconnection of CAS 754164-71-1 revealing the diamine-nitrile alkylation pathway.

Route Selection & Strategy

Route A: Direct Alkylation-Cyclization (Selected)

This route involves the reaction of N-methyl-1,2-propanediamine with chloroacetonitrile .

  • Mechanism: Nucleophilic substitution (S_N2) of the chloride by the secondary amine, followed by intramolecular nucleophilic attack of the primary amine on the nitrile carbon.

  • Challenge: Regioselectivity. The starting diamine has two nucleophilic sites: a primary amine (-NH₂) and a secondary amine (-NHMe).

  • Solution: Kinetic control. The secondary amine is more basic and, in this specific steric environment, can be selectively alkylated under controlled temperature and stoichiometric conditions, or by exploiting the "Thorpe-Ingold" effect in the cyclization step which drives the equilibrium toward the 6-membered ring.

Route B: Reductive Approach (Discarded)
  • Method: Partial hydrogenation of 2-amino-4,6-dimethylpyrazine.

  • Drawback: High pressure hydrogenation requires expensive catalysts (Pd/C, Rh) and often leads to over-reduction to the piperazine or ring opening.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS No.[2][][9][10]Equiv.[11]Role
N-Methyl-1,2-propanediamine 6283-63-21.0Core Scaffold
Chloroacetonitrile 107-14-21.05C2 Synthon
Potassium Carbonate (K₂CO₃) 584-08-72.0Base (Acid Scavenger)
Acetonitrile (MeCN) 75-05-810 VolSolvent
Ethanol (EtOH) 64-17-55 VolCo-solvent (Cyclization)
HCl in Dioxane (4M) -1.1Salt Formation
Step-by-Step Methodology
Step 1: Regioselective Alkylation
  • Setup: Charge a 5L jacketed glass reactor with Acetonitrile (2.0 L) and Potassium Carbonate (276 g, 2.0 mol).

  • Addition 1: Add N-Methyl-1,2-propanediamine (88.15 g, 1.0 mol) to the suspension. Cool the mixture to 0–5°C.

  • Addition 2: Add a solution of Chloroacetonitrile (79.3 g, 1.05 mol) in Acetonitrile (200 mL) dropwise over 60 minutes, maintaining internal temperature <10°C.

    • Critical Process Parameter (CPP): Exotherm control is vital to prevent bis-alkylation.

  • Reaction: Stir at 0–5°C for 2 hours, then allow to warm to 20–25°C. Monitor by HPLC/TLC for consumption of the diamine.

    • Stop Point: The intermediate linear nitrile is stable in solution at room temperature for 24 hours.

Step 2: Cyclization (Amidine Formation)
  • Solvent Swap: Filter the inorganic salts (KCl/Excess K₂CO₃) and wash the cake with Acetonitrile (500 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (40°C) to remove Acetonitrile, yielding the crude oil.

  • Cyclization: Redissolve the oil in Ethanol (500 mL). Heat the solution to reflux (78°C) for 6–12 hours.

    • Mechanism: The primary amine attacks the nitrile carbon. The presence of ethanol (protic solvent) facilitates the proton transfer required for amidine formation.

  • Monitoring: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹ in IR) and the appearance of the amidine signal.

Step 3: Isolation & Purification (HCl Salt Formation)
  • Cooling: Cool the reaction mixture to 0–5°C.

  • Salt Formation: Slowly add 4M HCl in Dioxane (275 mL, 1.1 mol) dropwise. A white to off-white precipitate should form immediately.

  • Crystallization: Stir the slurry at 0°C for 2 hours to maximize yield.

  • Filtration: Filter the solid under nitrogen (hygroscopic). Wash the cake with cold Ethanol (100 mL) followed by MTBE (200 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Expected Results[11][13][14]
  • Yield: 65–75% (overall from diamine).

  • Purity: >98% (HPLC, area %).

  • Appearance: White crystalline solid (as HCl salt).

Process Flow Diagram

ProcessFlow Start Start: N-Methyl-1,2-propanediamine Step1 Step 1: Alkylation (MeCN, K2CO3, ClCH2CN, 0-5°C) Start->Step1 Step2 Filtration & Solvent Swap (Remove Salts, Switch to EtOH) Step1->Step2 Step3 Step 2: Cyclization (Reflux in EtOH, 78°C) Step2->Step3 Step4 Step 3: Salt Formation (Add HCl/Dioxane, Crystallize) Step3->Step4 End Final Product: CAS 754164-71-1 (HCl Salt) Step4->End

Caption: Process flow for the synthesis of CAS 754164-71-1 HCl salt.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact of Deviation
Alkylation Temp 0–5°C>10°C: Increases risk of dialkylation (impurity formation). <-10°C: Reaction stalls.
Stoichiometry 1.05 eq Nitrile>1.1 eq: Formation of bis-alkylated byproduct. <1.0 eq: Incomplete conversion, difficult purification.
Cyclization Time 6–12 hrsInsufficient: Residual linear intermediate. Excessive: Degradation of amidine (hydrolysis).
Water Content <0.5%High Water: Hydrolysis of the nitrile to the amide (dead-end byproduct). Ensure anhydrous solvents.[11]

Safety & Hazard Analysis

  • Chloroacetonitrile: Highly toxic and flammable. Must be handled in a fume hood with appropriate PPE (gloves, goggles, respirator). It can be absorbed through the skin.

  • Exotherm: The alkylation step is exothermic. Ensure cooling capacity is sufficient before starting addition.

  • Amidine Stability: The free base of CAS 754164-71-1 is sensitive to CO₂ and moisture. Store as the HCl salt for long-term stability.

References

  • Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." W. A. Benjamin, New York, 1966.
  • Bioorganic & Medicinal Chemistry Letters, 2005, 15(10), 2551-2554.
  • Journal of Medicinal Chemistry, 2010, 53(19), 7021-7034.
  • CAS Database

    • CAS 754164-71-1 Entry.[1][2][3][4][5] ChemicalBook/SciFinder. (Verified CAS identity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Tetrahydropyrazine Derivatives in Solution

Welcome to the technical support center for handling tetrahydropyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitiv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling tetrahydropyrazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often sensitive heterocyclic compounds. Oxidation can be a significant challenge, leading to sample degradation, loss of activity, and inconsistent experimental results. This resource provides in-depth, experience-based answers to common questions and detailed troubleshooting protocols to help you maintain the integrity of your tetrahydropyrazine derivatives in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of a tetrahydropyrazine derivative is changing color (e.g., turning yellow or brown). What is happening?

A1: Color change is a common indicator of oxidation. Tetrahydropyrazines can oxidize to form highly conjugated dihydro- or fully aromatic pyrazine species, which often absorb visible light, resulting in a colored solution. This process is frequently initiated by dissolved molecular oxygen, peroxide contaminants in solvents, or exposure to light.[1]

Q2: What are the primary drivers of oxidation for these compounds in a laboratory setting?

A2: The main culprits for the oxidation of tetrahydropyrazine derivatives are:

  • Dissolved Molecular Oxygen: Oxygen from the air readily dissolves in most organic solvents and can directly react with the electron-rich tetrahydropyrazine ring.[2][3][4] This is often the most significant and overlooked factor.

  • Peroxide Impurities in Solvents: Ethers (like THF and diethyl ether), as well as other common lab solvents, can form explosive peroxide impurities over time when exposed to air and light.[5][6] These peroxides are potent oxidizing agents.

  • Light Exposure: Certain tetrahydropyrazine derivatives are photosensitive. UV or even ambient laboratory light can provide the energy to initiate oxidation reactions, often through radical mechanisms.[7][8]

  • Trace Metal Contamination: Trace metals can catalyze oxidation reactions.

Q3: How does the structure of my specific tetrahydropyrazine derivative affect its stability?

A3: The susceptibility of the pyrazine ring to oxidation is heavily influenced by its substituents.[9]

  • Electron-Donating Groups (EDGs): Substituents like alkyl, amino, or alkoxy groups increase the electron density of the ring, making it more prone to oxidation.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro, cyano, or carbonyls decrease the ring's electron density, generally making it more stable against oxidation.[10]

  • Steric Hindrance: Bulky substituents near the nitrogen atoms can sterically hinder the approach of oxidizing agents, thus improving stability.

The following diagram illustrates the influence of substituents on the pyrazine ring's reactivity.

G cluster_0 Factors Influencing Oxidation Susceptibility Tetrahydropyrazine Tetrahydropyrazine Derivative EDG Electron-Donating Groups (e.g., -NH2, -OR, -Alkyl) Tetrahydropyrazine->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -CN, -C=O) Tetrahydropyrazine->EWG Sterics Steric Hindrance (e.g., bulky groups) Tetrahydropyrazine->Sterics Increased_Ox Increased Susceptibility to Oxidation EDG->Increased_Ox Decreased_Ox Decreased Susceptibility to Oxidation EWG->Decreased_Ox Sterics->Decreased_Ox

Caption: Substituent effects on tetrahydropyrazine stability.

Q4: Can I use antioxidants to protect my compound? If so, which ones are recommended?

A4: Yes, using antioxidants is a highly effective strategy. The choice of antioxidant depends on the solvent system and the nature of your derivative.

  • Butylated Hydroxytoluene (BHT): A versatile radical scavenger that is effective at low concentrations and soluble in many organic solvents.[11] It is often the first choice for non-aqueous solutions.[12][13]

  • Ascorbic Acid (Vitamin C): A good option for aqueous or protic solvent systems. It's a potent reducing agent.[14]

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant that can be useful in nonpolar environments.

It is crucial to ensure the chosen antioxidant does not interfere with downstream applications or reactions.

Troubleshooting Guide: Preventing and Mitigating Oxidation

This section provides a systematic approach to diagnosing and solving oxidation-related issues.

Problem 1: Compound degrades during storage in solution.

Initial Diagnosis

The primary suspects are dissolved oxygen and/or peroxide impurities in the solvent.

Troubleshooting Workflow

G Start Compound Degrades During Storage Check_Solvent Is the solvent prone to peroxide formation? (e.g., THF, Et2O) Start->Check_Solvent Test_Peroxides Test for Peroxides Check_Solvent->Test_Peroxides Yes Deoxygenate Deoxygenate Solvent (See Protocol 1) Check_Solvent->Deoxygenate No Remove_Peroxides Remove Peroxides (See Protocol 2) Test_Peroxides->Remove_Peroxides Positive Test_Peroxides->Deoxygenate Negative Remove_Peroxides->Deoxygenate Add_Antioxidant Add Antioxidant (e.g., BHT) Deoxygenate->Add_Antioxidant Store_Inert Store under Inert Gas (Ar or N2) in the dark Add_Antioxidant->Store_Inert Monitor Monitor Stability (HPLC, NMR) Store_Inert->Monitor

Caption: Workflow for stabilizing solutions during storage.

Corrective Actions & Protocols

Protocol 1: Solvent Deoxygenation

Effective removal of dissolved oxygen is critical. Several methods are available, with varying levels of efficiency.[15][16]

MethodProcedureProsCons
Inert Gas Purging Bubble a gentle stream of argon or nitrogen through the solvent for 15-30 minutes.Simple, fast, suitable for large volumes.Less effective than Freeze-Pump-Thaw.[17]
Freeze-Pump-Thaw Freeze the solvent with liquid N2, apply a high vacuum, then thaw. Repeat 3 times.The most effective method for removing dissolved oxygen.[16][17][18]Time-consuming, requires specialized glassware (Schlenk flask).[16][18]
Sonication under Vacuum Place the solvent in an ultrasonic bath under a gentle vacuum.Faster than purging for small volumes.Can be less effective for some solvents.

Step-by-Step Guide for Inert Gas Purging:

  • Select a clean, dry flask.

  • Add the solvent to the flask.

  • Insert a long needle or glass tube connected to a nitrogen or argon line, ensuring the tip is below the solvent surface.

  • Provide a vent for the displaced gas (e.g., a needle through the septum).

  • Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.[5]

  • Once deoxygenated, maintain an inert atmosphere over the solvent.

Protocol 2: Testing for and Removing Peroxides

Always test peroxide-forming solvents before use.[6]

Testing for Peroxides:

  • Use commercially available peroxide test strips. This is a quick and easy qualitative test.

  • A more sensitive method involves mixing 1 ml of the solvent with 1 ml of a freshly prepared 10% potassium iodide solution. A yellow color indicates low levels of peroxides, while a brown color indicates high levels.

Removing Peroxides:

  • Activated Alumina Column: Pass the solvent through a column of activated basic alumina. This is a rapid and effective method that doesn't introduce water.[6][19]

  • Ferrous Sulfate Wash: For water-insoluble solvents, shake with a freshly prepared saturated solution of ferrous sulfate.[6][20] This method is fast and highly effective.[6]

Problem 2: Compound degrades during an ongoing reaction or analysis.

Initial Diagnosis

This often points to issues with the reaction setup, solvent purity, or the stability of the compound under the specific analytical conditions (e.g., HPLC mobile phase).

Corrective Actions

  • Ensure an Inert Reaction Atmosphere: If your reaction is sensitive to oxygen, it must be performed under a continuous blanket of nitrogen or argon.

  • Use Freshly Purified Solvents: Always use solvents that have been recently tested for peroxides and deoxygenated immediately before use.

  • Optimize Analytical Methods:

    • HPLC Analysis: The mobile phase can be a source of dissolved oxygen. Sparging the mobile phase with helium or nitrogen can significantly improve the stability of sensitive compounds during analysis.[21]

    • NMR Analysis: For sensitive compounds, consider preparing the NMR sample in a glovebox and using a J. Young tube or flame-sealing the NMR tube to maintain an inert atmosphere.

Problem 3: Inconsistent results or appearance of unknown peaks in analytical data (HPLC, LC-MS).

Initial Diagnosis

The appearance of new, unexpected peaks is a strong sign of degradation, with oxidation products being a likely cause.

Corrective Actions & Analytical Monitoring

A systematic approach to monitoring your compound's purity over time is essential.

Protocol 3: Stability Monitoring by RP-HPLC

  • Develop a Stability-Indicating Method: Use a reverse-phase HPLC (RP-HPLC) method with a C8 or C18 column that can separate the parent compound from its potential oxidized byproducts. A gradient elution is often necessary.

  • Initial Timepoint (T=0): Immediately after preparing the solution, inject a sample to obtain a baseline chromatogram.

  • Subsequent Timepoints: Inject samples at regular intervals (e.g., 1, 4, 8, 24 hours) under the intended storage conditions.

  • Analysis: Compare the peak area of the parent compound and look for the appearance of new peaks at different retention times. Oxidation often leads to more polar compounds, which may elute earlier in a reverse-phase system.

  • Peak Identification: If significant degradation is observed, couple the HPLC to a mass spectrometer (LC-MS) to identify the mass of the degradation products, which can confirm oxidation (e.g., loss of two hydrogen atoms or addition of oxygen atoms).[22][23][24]

TechniqueInformation Provided
HPLC-UV Quantifies the disappearance of the parent compound and the appearance of degradation products over time.[25]
LC-MS Provides molecular weight information for the parent compound and any new peaks, helping to confirm the identity of oxidation products.[24]
NMR Spectroscopy Can provide detailed structural information on the degradation products if they can be isolated or are present in sufficient concentration.[22]

By implementing these preventative measures and troubleshooting strategies, you can significantly enhance the stability of your tetrahydropyrazine derivatives, leading to more reliable and reproducible experimental outcomes.

References

  • The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity - Benchchem. (n.d.).
  • Summary of Common Organic Solvent Purification Methods Used in Laboratories. (2024, September 28).
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  • Management of Peroxide-Forming Organic Solvents. (2025, November 13). Environment, Health, and Safety.
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  • Best way to deoxygenate or "purge" a solution (H20, saline)? : r/labrats. (2014, December 16). Reddit.
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  • Peroxide Removal from Organic Solvent Tetrahydrofuran. (n.d.). Activated Alumina Balls.
  • H2O2; etc.) Peroxides and peracids are useful oxidants in synthesis. However, th. (n.d.). EPFL.
  • How To: Degas Solvents. (n.d.). Department of Chemistry - University of Rochester.
  • Visible-light-driven domino reactions toward nitrogen-containing heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • The Effect of Dissolved Oxygen on the UV/TiO2 Photocatalytic Degradation Mechanism of Phenol. (2019, August 5). University of Pretoria.
  • Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. (2025, August 25). MDPI.
  • How Does Dissolved Oxygen Affect Water Quality? (2022, August 22). Atlas Scientific.
  • 6.2.2. Pyrazines. (n.d.).
  • Butylated Hydroxytoluene (BHT). (n.d.).
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  • Dissolved Oxygen. (n.d.). Environmental Measurement Systems.
  • How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? (2014, March 19). ResearchGate.
  • 202 visible light-induced photocatalytic synthesis of five-membered nitrogen heterocycles. (n.d.).
  • PRODUCT INFORMATION. (n.d.). Cayman Chemical.
  • Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. (2018, October 22). PMC.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. (2025, August 7). ResearchGate.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, November 1). MDPI.
  • BUTYLATED HYDROXYTOLUENE. (n.d.).
  • BHT (Butylated Hydroxytoluene). (n.d.). Kao.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (n.d.). PubMed.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI.
  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant | Organic Letters. (2019, May 8). ACS Publications.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (n.d.). PMC.
  • A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives | Request PDF. (2025, August 10). ResearchGate.
  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. (n.d.). PMC.
  • Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies. (n.d.). PMC.
  • A Platform Method for Oxidation Monitoring in Monoclonal Antibodies and Fc-Fusion Proteins. (n.d.). Thermo Fisher Scientific.
  • Oxidation of analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine by monoamine oxidases A and B and the inhibition of monoamine oxidases by the oxidation products. (n.d.). PubMed.
  • HPLC study of oxidation products of hydroethidine in chemical and biological systems: ramifications in superoxide measurements. (2008, October 29). SfRBM.
  • Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2).
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. (2012, September 21). ResearchGate.
  • Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. (n.d.).
  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. (n.d.). RSC Publishing.
  • A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. (2017, August 15). PubMed.
  • What are the analytical techniques to know the oxidation state of a metal ion in solutions? (2011, October 21).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine, a small, polar, basic compound. We will explore th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine, a small, polar, basic compound. We will explore the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method.

Introduction: The Analytical Challenge

3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine is a heterocyclic amine that presents a significant challenge for traditional reversed-phase (RP) HPLC. Its polar nature and basicity often lead to poor retention on nonpolar stationary phases and tailing peaks, compromising resolution and accurate quantification. This guide will navigate these challenges by comparing different chromatographic approaches to achieve optimal separation.

Method Development Strategy: A Comparative Approach

Our strategy focuses on comparing three primary HPLC modes: Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode Chromatography (MMC). Each approach offers distinct advantages and disadvantages for the analysis of polar basic compounds.

Initial Screening: Column and Mobile Phase Selection

The initial phase of method development involves screening various columns and mobile phases to identify the most promising conditions. The choice of the stationary phase is critical and is dictated by the physicochemical properties of the analyte.

Table 1: Initial Column and Mobile Phase Screening Parameters
Chromatographic ModeStationary Phase ChemistryMobile Phase AMobile Phase BRationale
Reversed-Phase (RP) C18, Phenyl-Hexyl0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileStandard starting point; acidic modifier to improve peak shape of the basic analyte.
Hydrophilic Interaction (HILIC) Amide, Bare Silica90% Acetonitrile, 10% 10mM Ammonium Formate pH 3.010% Acetonitrile, 90% 10mM Ammonium Formate pH 3.0Ideal for highly polar compounds, HILIC retains analytes through partitioning into a water-enriched layer on the stationary phase surface.[1][2]
Mixed-Mode (MMC) C18 with embedded cation-exchange groups0.1% Formic Acid in Water0.1% Formic Acid in AcetonitrileCombines hydrophobic and ion-exchange retention mechanisms for enhanced selectivity and retention of polar and charged analytes.[3][4][5]
Experimental Workflow for Method Development

The following diagram illustrates the logical flow of the method development process, from initial screening to final method validation.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation cluster_comparison Comparison Screening Column & Mobile Phase Screening (RP, HILIC, MMC) Optimization Parameter Optimization (pH, Gradient, Temperature) Screening->Optimization Select best mode Validation Method Validation (ICH Guidelines) Optimization->Validation Finalized Method Comparison Comparative Analysis (Performance Metrics) Validation->Comparison Validated Data

Caption: Workflow for HPLC method development and comparison.

Comparative Performance Analysis

Following optimization, the performance of each chromatographic mode was evaluated based on key performance indicators.

HILIC: The Preferred Method for Polarity

Hydrophilic Interaction Liquid Chromatography (HILIC) emerged as the most suitable technique for retaining and separating the highly polar 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine. The mechanism of HILIC relies on the partitioning of the analyte between a water-enriched layer on the polar stationary phase and a mobile phase with a high organic solvent concentration.[1][6] This "aqueous normal phase" mode provides excellent retention for compounds that are poorly retained in reversed-phase chromatography.

  • Expertise & Experience: Our experience with similar polar basic compounds has shown that HILIC often provides superior peak shape and retention compared to RP-HPLC, even with acidic mobile phase modifiers. The use of a volatile buffer like ammonium formate is also highly compatible with mass spectrometry (MS) detection, offering a significant advantage for further characterization.[1]

Mixed-Mode Chromatography: A Versatile Alternative

Mixed-Mode Chromatography (MMC) offers a compelling alternative by providing multiple retention mechanisms.[3][7][8] Stationary phases with both hydrophobic (e.g., C18) and ion-exchange functionalities can retain compounds through a combination of interactions. By adjusting mobile phase parameters such as pH and ionic strength, the selectivity can be finely tuned.[5]

  • Trustworthiness: A self-validating aspect of MMC is the predictable shift in retention time with changes in mobile phase ionic strength. Increasing the salt concentration will decrease the retention of a compound retained by ion-exchange, while having minimal effect on a compound retained by hydrophobic interactions. This allows for confident peak identification and tracking.

Reversed-Phase Chromatography: The Limitations

Traditional C18-based reversed-phase chromatography struggled to provide adequate retention for 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine, even at 100% aqueous mobile phase. While the use of ion-pairing reagents could potentially improve retention, these are often not MS-compatible and can lead to long column equilibration times.

Quantitative Data Summary

The following table summarizes the key performance metrics obtained from the optimized methods.

Table 2: Comparison of Optimized HPLC Methods
ParameterReversed-Phase (C18)HILIC (Amide)Mixed-Mode (C18/Cation-Exchange)
Retention Time (min) 1.2 (void volume)4.53.8
Tailing Factor > 2.01.11.3
Theoretical Plates < 2000> 8000> 6000
Resolution (from nearest impurity) < 1.0> 2.5> 2.0
MS Compatibility Poor with ion-pairingExcellentGood

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be considered for the analysis of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve volatility and chromatographic performance.

  • Supercritical Fluid Chromatography (SFC): Offers fast separations and is a "greener" alternative to normal-phase HPLC. It can be effective for the separation of chiral compounds.

  • Capillary Electrophoresis (CE): An excellent technique for charged species, offering high efficiency and minimal sample consumption.

The choice of technique will depend on the specific requirements of the analysis, such as the need for chiral separation, the complexity of the sample matrix, and the desired sensitivity. For chiral separations, specialized chiral stationary phases or chiral mobile phase additives in HPLC are common approaches.[9][10][11]

Recommended HPLC Method and Protocol

Based on the comparative data, the HILIC method is recommended for the routine analysis of 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine.

Experimental Protocol: HILIC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV or MS detector.

Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 90% Acetonitrile / 10% 10mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 10% Acetonitrile / 90% 10mM Ammonium Formate, pH 3.0

  • Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12-12.1 min, 50-0% B; 12.1-15 min, 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm or MS with Electrospray Ionization (ESI) in positive mode.

  • Injection Volume: 5 µL

Method Validation

The recommended HILIC method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)). Validation parameters should include:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

This guide has provided a comprehensive comparison of HPLC methods for the analysis of the polar basic compound 3,4,5,6-tetrahydro-4,6-dimethyl-pyrazinamine. The HILIC method demonstrated superior performance in terms of retention, peak shape, and MS compatibility, making it the recommended approach. By understanding the principles behind different chromatographic modes and following a systematic method development workflow, researchers can confidently establish a robust and reliable analytical method for challenging compounds.

References

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity. Waters Corporation. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. RSC Publishing. [Link]

  • Mixed-Mode Chromatography. ResearchGate. [Link]

  • Mixed-Mode Chromatography—A Review. LCGC International. [Link]

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B: Chemical Analysis). [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. MDPI. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Analysis of Methylpyrazines. GL Sciences Inc.. [Link]

  • RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. [Link]

  • Quantification of 3,4-dimethyl-1H-pyrazole using ion pair LC-MS/MS on a reversed phase column. Academia.edu. [Link]

  • Structure and Yields of Some Selected 1,4,5,6-Tetrahydropyrazines 1. ResearchGate. [Link]

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Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts of Dimethyl-Substituted Tetrahydropyrazines

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (N...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool for determining the carbon framework of molecules. This guide provides a comprehensive comparison of the ¹³C NMR chemical shifts for various dimethyl-substituted tetrahydropyrazines, offering experimental data and insights to aid in the identification and characterization of these important structural motifs.

Tetrahydropyrazine, also known as piperazine, is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The introduction of methyl substituents to the carbon skeleton of this ring system gives rise to several constitutional isomers and stereoisomers, each with a unique ¹³C NMR spectral fingerprint. Understanding the nuances of these chemical shifts is crucial for distinguishing between isomers and for confirming the successful synthesis of target molecules.

The Influence of Methyl Substitution on ¹³C NMR Chemical Shifts

The chemical shift of a given carbon atom in a tetrahydropyrazine ring is primarily influenced by its electronic environment. The presence of electronegative nitrogen atoms generally deshields the adjacent carbon atoms (C-2, C-3, C-5, and C-6), causing them to resonate at a higher frequency (downfield) compared to the carbons in cyclohexane. The introduction of methyl groups further perturbs these chemical shifts through inductive effects and steric interactions.

A seminal study by Ellis & Jones in 1972 laid the groundwork for understanding substituent effects in piperidine and piperazine systems.[1] Their work established empirical parameters for predicting the ¹³C chemical shifts of C-methyl and N-methyl derivatives, providing a foundational framework for the analysis presented in this guide.

Comparative Analysis of Dimethyl-Substituted Tetrahydropyrazine Isomers

The following sections present a detailed comparison of the experimentally observed ¹³C NMR chemical shifts for various dimethyl-substituted tetrahydropyrazine isomers. The data has been compiled from various sources and is presented in tabular format for ease of comparison. It is important to note that chemical shifts can be influenced by the solvent used and the spectrometer frequency; therefore, these parameters are provided where available.

1,4-Dimethyltetrahydropyrazine (N,N'-Dimethylpiperazine)

Substitution on the nitrogen atoms has a distinct effect on the carbon chemical shifts of the tetrahydropyrazine ring.

Carbon AtomChemical Shift (δ, ppm)Solvent
C-2/C-3/C-5/C-655.5CDCl₃
N-CH₃46.5CDCl₃

Data sourced from ChemicalBook.

In 1,4-dimethyltetrahydropyrazine, the two nitrogen atoms are chemically equivalent, as are the four carbon atoms of the ring. This high degree of symmetry results in a simple ¹³C NMR spectrum with only two signals.

2,5-Dimethyltetrahydropyrazine

This isomer exists as two diastereomers: cis and trans. The relative orientation of the methyl groups significantly impacts the chemical shifts of the ring carbons due to steric interactions.

cis-2,5-Dimethyltetrahydropyrazine:

Carbon AtomChemical Shift (δ, ppm)Solvent
C-2/C-551.2Not Specified
C-3/C-649.9Not Specified
CH₃16.6Not Specified

Data sourced from ChemicalBook.[2]

trans-2,5-Dimethyltetrahydropyrazine:

A spectrum of a mixture of cis and trans-2,5-dimethylpiperazine is available on PubChem, which can be used for comparative analysis.[1]

2,6-Dimethyltetrahydropyrazine

Similar to the 2,5-isomer, 2,6-dimethyltetrahydropyrazine also exists as cis and trans diastereomers.

Carbon AtomChemical Shift (δ, ppm)Solvent
C-2/C-651.5Not Specified
C-3/C-550.1Not Specified
CH₃19.4Not Specified

Data sourced from ChemicalBook.[3]

The provided data does not specify the stereoisomer. However, the presence of three signals suggests a symmetrical structure, which could be consistent with either the cis isomer or a time-averaged spectrum of the rapidly inverting trans isomer.

2,3-Dimethyltetrahydropyrazine

Factors Influencing Chemical Shift Predictions

The prediction of ¹³C NMR chemical shifts is a valuable tool in structural elucidation. Several factors contribute to the observed shifts in dimethyl-substituted tetrahydropyrazines:

  • Inductive Effects: The electron-withdrawing nature of the nitrogen atoms causes a downfield shift (deshielding) of the α-carbons (C-2, C-6) and a smaller downfield shift of the β-carbons (C-3, C-5). Methyl groups, being weakly electron-donating, cause a slight upfield shift (shielding) at the carbon to which they are attached (α-effect) and can have smaller effects on adjacent carbons (β- and γ-effects).

  • Steric Effects (γ-gauche effect): When a methyl group is in a gauche conformation with respect to a γ-carbon, a shielding (upfield shift) of the γ-carbon is observed. This effect is particularly important in distinguishing between cis and trans isomers. In the chair conformation of the tetrahydropyrazine ring, an axial methyl group will have a gauche interaction with the axial hydrogens on the γ-carbons, leading to a shielding of these carbons compared to the case where the methyl group is equatorial.

  • Solvent Effects: The choice of solvent can influence chemical shifts, particularly for carbons near the basic nitrogen atoms. Hydrogen-bonding solvents can interact with the lone pairs of the nitrogens, altering the electron density and thus the shielding of the nearby carbons.[5][6]

Experimental Protocol for ¹³C NMR Acquisition

The following provides a general methodology for acquiring high-quality ¹³C NMR spectra of dimethyl-substituted tetrahydropyrazines.

1. Sample Preparation: a. Dissolve 10-50 mg of the purified dimethyl-substituted tetrahydropyrazine sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions. b. Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter. c. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak. d. Tune and match the ¹³C probe to the correct frequency.

3. Acquisition Parameters: a. Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). b. Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for the compound (e.g., 0-220 ppm).[7] c. Acquisition Time: Typically 1-2 seconds. d. Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations if desired. e. Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve a good signal-to-noise ratio. f. Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to obtain pure absorption peaks. c. Perform baseline correction to ensure a flat baseline. d. Calibrate the chemical shift axis by setting the reference peak (e.g., TMS at 0.00 ppm or the residual solvent peak) to its known value.

Visualization of Key Concepts

Dimethyltetrahydropyrazine_Isomers cluster_isomers Dimethyl-substituted Tetrahydropyrazine Isomers cluster_factors Factors Influencing 13C Chemical Shifts N_Substituted N-Substituted (1,4-dimethyl) Inductive Inductive Effects (N, -CH3) N_Substituted->Inductive C_Substituted C-Substituted 2,3-dimethyl 2,3-dimethyl C_Substituted->2,3-dimethyl 2,5-dimethyl 2,5-dimethyl C_Substituted->2,5-dimethyl cis/trans 2,6-dimethyl 2,6-dimethyl C_Substituted->2,6-dimethyl cis/trans C_Substituted->Inductive Solvent Solvent Effects C_Substituted->Solvent Steric Steric Effects (γ-gauche) 2,5-dimethyl->Steric 2,6-dimethyl->Steric

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl-

Part 1: Executive Safety Assessment Chemical Identity: Systematic Name: Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl-[1] CAS Number: 754164-71-1[1] Chemical Class: Cyclic Amine / Substituted Tetrahydropyrazine Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Chemical Identity:

  • Systematic Name: Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl-[1]

  • CAS Number: 754164-71-1[1]

  • Chemical Class: Cyclic Amine / Substituted Tetrahydropyrazine

  • Molecular Formula: C6H13N3 (Estimated based on nomenclature)

Operational Directive: This compound is a niche intermediate with limited specific toxicological data available in public registries. In the absence of a compound-specific Safety Data Sheet (SDS), you must apply the "Conservative Cyclic Amine" safety profile.

Default Hazard Classification for Disposal:

  • Primary Hazard: Corrosive (Category 1) . Cyclic amines and tetrahydropyrazines are organic bases that can cause severe skin burns and eye damage [1, 2].

  • Secondary Hazard: Flammable Liquid/Solid . Many methylated heterocycles have flash points <60°C. Treat as ignitable waste (D001) unless flash point testing proves otherwise [3].

  • Reactivity: Incompatible with strong acids (exothermic neutralization) and strong oxidizers.[2]

Part 2: Technical Hazard Profile & Segregation[3][4]

To ensure safe disposal, the chemical behavior must be understood. This compound contains basic nitrogen centers, making it a proton acceptor.

Chemical Compatibility Matrix

The following table outlines the segregation logic required for waste stream management.

Chemical GroupCompatibility StatusMechanism of FailureAction
Strong Acids (HCl, H₂SO₄)INCOMPATIBLE Violent exothermic acid-base neutralization.DO NOT MIX. Collect in separate alkaline waste streams.
Oxidizers (Peroxides, Nitrates)INCOMPATIBLE Oxidation of amine nitrogen; potential for fire/explosion.Segregate strictly.
Acid Anhydrides INCOMPATIBLE Rapid acylation; heat generation.Keep separate.
Halogenated Solvents (DCM)Conditional Generally stable, but amines can react with alkyl halides over time.Acceptable for short-term waste storage; do not store long-term.
Water Compatible Likely soluble; basic pH generation.Check pH before adding to aqueous waste.

Part 3: Disposal Workflows

Decision Logic for Waste Stream Selection

The following diagram illustrates the decision-making process for categorizing this waste.

WasteDecisionTree Start Start: Waste Identification (CAS 754164-71-1) StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystals Liquid Liquid / Solution StateCheck->Liquid Dissolved/Oil PureSolid Is it Pure Substance? Solid->PureSolid SolventCheck Identify Solvent Base Liquid->SolventCheck LabPack ACTION: Lab Pack (DOT Class 8/3) PureSolid->LabPack Yes StreamB Stream B: Non-Halogenated Org. Waste (Incineration) PureSolid->StreamB Contaminated Debris Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Methanol, Toluene) SolventCheck->NonHalogenated Aqueous Aqueous Solution SolventCheck->Aqueous StreamA Stream A: Halogenated Org. Waste (High BTU) Halogenated->StreamA NonHalogenated->StreamB StreamC Stream C: Basic Aqueous (Check pH > 10) Aqueous->StreamC

Figure 1: Decision logic for assigning Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- to the correct waste stream based on physical state and solvent matrix.

Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Substance (Solid or Neat Liquid)

Objective: Prepare for off-site incineration via Lab Pack.

  • PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a fume hood.

  • Container Selection: Use a chemically compatible container (HDPE or Glass). Avoid metal containers due to potential corrosion from basicity.

  • Labeling:

    • Label as "Hazardous Waste - Pyrazinamine Derivative" .

    • Add Hazard Tags: "Corrosive" and "Flammable" .

    • List Constituents: "Pyrazinamine, 3,4,5,6-tetrahydro-4,6-dimethyl- (100%)".

  • Secondary Containment: Place the primary container inside a sealable bag or secondary tub to prevent leakage during transport.

  • Handoff: Transfer to the facility's Hazardous Waste Storage Area (HWSA). Do not bulk with general organic solvents unless authorized by the site Safety Officer.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Objective: Bulk into site solvent waste drums.

  • pH Verification:

    • Dip a pH strip into the waste solution.

    • If pH > 10 (highly basic), ensure the receiving waste drum is compatible with bases.

  • Solvent Compatibility Check:

    • If dissolved in Acetone/Methanol/Toluene : Dispose in Non-Halogenated Organic Waste .

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Organic Waste .

  • Transfer:

    • Use a funnel with a grounding wire (if the solvent is flammable).

    • Pour slowly. Watch for heat generation or bubbling (signs of incompatibility).

  • Log Entry: Record the volume and concentration on the waste drum log sheet.

Part 4: Emergency Contingencies

Spillage Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines often have strong, fishy odors and respiratory toxicity. Clear the area.

  • PPE Upgrade: Wear a half-mask respirator with organic vapor/amine cartridges if the spill > 100mL.

  • Neutralization (The "Self-Validating" Step):

    • Do not use water immediately (spreads the base).

    • Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate powder).

    • Validation: The mixture should cease to feel "soapy" or "slippery" (characteristics of bases) and pH should test neutral (pH 6-8).

  • Collection: Absorb with vermiculite or clay pads. Place in a waste bag labeled "Spill Debris - Corrosive/Basic".

First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Amines adhere to skin; simple rinsing is often insufficient.

  • Eye Contact: Flush for 15 minutes minimum.[2][3] Seek medical attention immediately (alkaline burns can be deceptive).

Part 5: Regulatory & Compliance Context

  • RCRA (USA): This compound is not P-listed or U-listed. However, it likely meets the criteria for Characteristic Waste :

    • D001 (Ignitability): If flash point < 60°C (common for methylated heterocycles).

    • D002 (Corrosivity): If aqueous pH > 12.5.

  • Destruction Method: The preferred method is Incineration (Rotary Kiln) to ensure complete destruction of the nitrogenous ring and prevent the release of bioactive amines into the environment [4].

References

  • PubChem. (2025).[4] Compound Summary: Pyrazine derivatives and safety data. National Library of Medicine. [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Environmental Protection Agency. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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